5-Butylisatin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Butylisatin can be synthesized through various methods. One common approach involves the alkylation of isatin. The process typically includes the following steps:
Starting Material: Isatin (1H-indole-2,3-dione).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Butylisatin undergoes various chemical reactions, including:
Oxidation: Conversion to this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to 5-butyl-2,3-dihydro-1H-indole-2,3-dione using reducing agents such as sodium borohydride.
Substitution: Halogenation at the 5-position using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide, N-chlorosuccinimide.
Major Products:
Oxidation Products: this compound N-oxide.
Reduction Products: 5-butyl-2,3-dihydro-1H-indole-2,3-dione.
Substitution Products: 5-bromo- or 5-chloro-butylisatin.
Scientific Research Applications
5-Butylisatin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-butylisatin involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating protein-protein interactions and signaling cascades.
Comparison with Similar Compounds
Isatin: The parent compound with a broad spectrum of biological activities.
5-Bromo-isatin: Known for its enhanced cytotoxic properties.
5-Chloro-isatin: Exhibits significant antibacterial and antifungal activities.
Uniqueness of 5-Butylisatin: this compound stands out due to the presence of the butyl group, which can enhance its lipophilicity and membrane permeability. This modification can lead to improved bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
5-butyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-4-8-5-6-10-9(7-8)11(14)12(15)13-10/h5-7H,2-4H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJKTTWCGNQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171410 | |
Record name | 5-Butylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18331-71-0 | |
Record name | 5-Butylisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018331710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Butylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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